molecular formula C11H15N5O5 B023628 2'-C-methylguanosine CAS No. 374750-30-8

2'-C-methylguanosine

Cat. No. B023628
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-GITKWUPZSA-N
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Description

Synthesis Analysis

The synthesis of 2'-C-methylguanosine and related analogs involves several strategies aiming at high yield and selectivity. Li et al. (2009) described two approaches for the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine via 2'-radical deoxygenation, showcasing methods starting from 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose and guanosine, achieving the compound in 11 steps with 9.7% and in 8 steps with 23% overall yields, respectively (Li, Lu, & Piccirilli, 2009). Another notable method by Li and Piccirilli (2006) reported an efficient synthesis strategy for 2'-C-beta-methylguanosine, demonstrating high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).

Molecular Structure Analysis

The structural analysis of 2'-C-methylguanosine and its analogs focuses on the modifications introduced into the ribose sugar and how these affect the overall molecular conformation and interactions. The methylation at the 2' carbon is crucial for its biochemical behavior, affecting its hydrolytic stability and potential for incorporation into nucleic acids.

Chemical Reactions and Properties

2'-C-methylguanosine participates in typical nucleoside reactions, with its chemical properties influenced by the methyl group at the 2' position. This modification impacts its base-pairing capabilities and resistance to enzymatic degradation. Studies on analogs, such as the work by Golankiewicz et al. (1990), who synthesized 3-methyl-2'-deoxyguanosine, demonstrate the impact of modifications on glycosidic bond stability and potential for spontaneous hydrolysis (Golankiewicz, Ostrowski, & Folkman, 1990).

Scientific Research Applications

1. Quantification of Tissue Nucleotides

  • Application Summary: 2’-C-Methylguanosine is used in the quantification of tissue nucleotides, specifically 2’-C-methylguanosine triphosphate (2’-MeGTP) in mouse liver .
  • Methods of Application: Trichloroacetic acid (TCA) is used as the tissue homogenization reagent. The degradation of 2’-MeGTP is minimized by harvesting livers using in situ clamp-freezing or snap-freezing techniques .
  • Results: The method was successfully applied to pharmacokinetic studies of 2’-MeGTP in liver tissue samples after single oral doses of IDX184, a nucleotide prodrug inhibitor of the viral polymerase for the treatment of hepatitis C, to mice .

2. Z-Form RNA Stabilizer

  • Application Summary: 2’-C-Methylguanosine is used as a Z-form RNA stabilizer for structural and functional study of Z-RNA .
  • Methods of Application: The incorporation of 2’-C-Methylguanosine into RNA can markedly stabilize the Z-RNA at low salt conditions .
  • Results: The structure of Z-RNA was determined and the interaction of protein and Z-RNA was investigated .

3. Inhibitor of Hepatitis C Virus

  • Application Summary: 2’-C-Methylguanosine is a potent and specific RNA dependent RNA polymerase NS5B inhibitor of the hepatitis C virus (HCV) .
  • Methods of Application: It is used as a reference inhibitor to study cytotoxicity .
  • Results: The results of this application are not provided in the source .

4. Iso-energetic with Guanosine in RNA Duplexes

  • Application Summary: 2’-C-Methylguanosine is iso-energetic with guanosine in RNA duplexes .
  • Methods of Application: The methods of application are not provided in the source .
  • Results: The results of this application are not provided in the source .

5. Prognostic Model for Bladder Cancer

  • Application Summary: An innovative model based on N7-methylguanosine-related long non-coding RNAs (lncRNAs) has been developed for forecasting prognosis and tumor immune landscape in bladder cancer .
  • Methods of Application: RNA-seq data and corresponding clinicopathological information were obtained from the TCGA database. Based on LASSO and Cox regression analysis, a prognostic model was developed .
  • Results: The model composed of 10 m7G-related lncRNAs is significantly associated with the overall survival of bladder cancer patients. The high-risk group had higher immune scores and immune cell infiltration. The high-risk group was also found to be more sensitive to neoadjuvant cisplatin-based chemotherapy and anti-PD1 immunotherapy .

6. Modulation of Protein Expression

  • Application Summary: The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap, which can be 2’-C-methylguanosine, modulates protein expression in living cells .
  • Methods of Application: Trinucleotide 5′ cap analogs (m7GpppN(m)pG), which are utilized by RNA polymerase T7 to initiate transcription from templates carrying Φ6.5 promoter, enable production of mRNAs differing in the identity of the first transcribed nucleotide .
  • Results: The highest expression was observed for mRNAs carrying 5′-terminal A/Am and m6Am, whereas the lowest was observed for G and Gm. The mRNAs carrying 2′-O-methyl at the first transcribed nucleotide (cap 1) had significantly higher expression than unmethylated counterparts (cap 0) only in JAWS II dendritic cells .

7. Treatment of Chronic Hepatitis C Virus Infection

  • Application Summary: 2’-C-methylguanosine is also known as BMS-986094. This prodrug is used for the treatment of chronic hepatitis C virus infection .
  • Methods of Application: The methods of application are not provided in the source .
  • Results: The results of this application are not provided in the source .

8. Phosphate Modification and Labeling to Study (m)RNA

  • Application Summary: The synthetic pathway included two consecutive ZnCl2-mediated coupling reactions: first P-imidazolide of 2’-O-methyl-7-methylguanosine monophosphate was reacted with triethylammonium thiophosphate and the resulting β-thiodiphosphate was coupled with P-imidazolide of guanosine monophosphate .
  • Methods of Application: The methods of application are not provided in the source .
  • Results: The results of this application are not provided in the source .

Safety And Hazards

When handling 2’-C-Methylguanosine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is growing evidence that m7G modifications are crucial in the emergence of cancer . Connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment have been summarized . Future research directions and trends include ongoing investigation into the role of m7G modification in tumors and drug resistance to m7G-related therapies .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAMPJSWMHVDK-GITKWUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333335
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methylguanosine

CAS RN

374750-30-8
Record name 2′-C-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374750-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-C-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-C-methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 2'-C-methyl
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
C McGuigan, A Gilles, K Madela… - Journal of medicinal …, 2010 - ACS Publications
… We have reported herein an extensive ProTide study of 2′-C-methylguanosine, with variations in the aryl, ester, and amino acid region of the ProTide. In almost every case, the …
Number of citations: 84 pubs.acs.org
C McGuigan, P Perrone, K Madela, J Neyts - Bioorganic & medicinal …, 2009 - Elsevier
β-2′-C-Methyl purines (1, 2) are known inhibitors of hepatitis C virus (HCV). We herein report the synthesis, biological and enzymatic evaluation of their 5′-phosphoramidate ProTides…
Number of citations: 48 www.sciencedirect.com
R Karuna, F Yokokawa, K Wang, J Zhang… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… We chose our starting point to be 2′-deoxy-2′-fluoro-2′-C-methylguanosine as its active triphosphate showed potent inhibition for dengue virus RdRp with an IC 50 value of 1.1 μM. …
Number of citations: 11 journals.asm.org
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
… We have recently identified 2‘-C-methyladenosine and 2‘-C-methylguanosine as potent nucleoside … 2‘-C-Methylguanosine, on the other hand, was neither efficiently taken up in cells nor …
Number of citations: 234 pubs.acs.org
C Bourdin, C McGuigan, A Brancale… - Bioorganic & medicinal …, 2013 - Elsevier
… 7-Deazapurines are known to possess broad antiviral activity, however the 2′-C-methylguanosine analogue displays poor cell permeation and limited phosphorylation, thus is not an …
Number of citations: 10 www.sciencedirect.com
JL Clark, JC Mason, L Hollecker, LJ Stuyver… - Bioorganic & medicinal …, 2006 - Elsevier
… The lack of efficient phosphorylation or uptake of 2′-C-methylguanosine (1) in a cell-based replicon assay has been suggested. Eldrup et al. reported a remarkable anti-HCV potency …
Number of citations: 84 www.sciencedirect.com
W Li, KJ Trouba, L Ma, J Kwagh… - International …, 2017 - journals.sagepub.com
BMS-986094, a 2′-C-methylguanosine prodrug for the treatment of chronic hepatitis C virus infection, was withdrawn from phase 2 clinical trials because of unexpected cardiac and …
Number of citations: 4 journals.sagepub.com
H Rashidzadeh, S Bhadresa, SS Good… - Biological and …, 2015 - jstage.jst.go.jp
… 2′-C-Methylguanosine triphosphate or 2′-MeGTP is a nucleotide analog which effectively … 1) is a liver-targeted prodrug that is metabolized to 2′-C-methylguanosine monophosphate …
Number of citations: 4 www.jstage.jst.go.jp
A Kolykhalov, Y Liu, B Bleiman, J Patti, C McGuigan… - Hepatology, 2010 - journals.lww.com
… INX-189, a phosphoramidate analog of the nucleoside 2’-Cmethylguanosine, is a potent and specific HCV inhibitor that is currently in clinical development. In order to determine …
Number of citations: 5 journals.lww.com
C McGuigan, K Madela, M Aljarah, A Gilles… - Bioorganic & Medicinal …, 2011 - Elsevier
… Recently we reported its effectiveness when applied to the anti-HCV agent 2′-C-methylguanosine (1). We further reported that combining the 5′-phosphate ProTide moiety with a C6 …
Number of citations: 43 www.sciencedirect.com

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